molecular formula C12H12Br2O6 B14496972 Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate CAS No. 63596-84-9

Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate

Cat. No.: B14496972
CAS No.: 63596-84-9
M. Wt: 412.03 g/mol
InChI Key: ABPZETPCLKFMRE-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14Br2O6 It is a derivative of benzene, featuring two bromine atoms and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dibromoterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding affinity. The bromine atoms can undergo substitution reactions, enabling the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks bromine atoms.

    Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.

    2,5-dibromobenzene-1,4-diol: Similar bromine substitution but different functional groups.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

63596-84-9

Molecular Formula

C12H12Br2O6

Molecular Weight

412.03 g/mol

IUPAC Name

bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H12Br2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2

InChI Key

ABPZETPCLKFMRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)OCCO)Br)C(=O)OCCO

Origin of Product

United States

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